2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C(_8)H(_5)ClF(_2)O(_3) It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a hydroxyacetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
The presence of the chloro and fluoro groups on the phenyl ring may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
The compound’s hydroxyacetic acid moiety may enhance its solubility, potentially improving its absorption and distribution within the body .
Result of Action
Similar compounds have been known to exert anti-inflammatory, analgesic, and antiproliferative effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation and Hydroxylation: The synthesis typically begins with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This can be achieved using reagents such as chlorine and fluorine gas or their derivatives under controlled conditions.
Formation of Hydroxyacetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)-2-hydroxyacetic acid
- 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid
- 2-(3-Bromo-2,4-difluorophenyl)-2-hydroxyacetic acid
Uniqueness
Compared to similar compounds, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of chloro and fluoro groups provides a unique electronic environment, affecting its interactions with other molecules and making it a valuable compound for various applications.
Biological Activity
2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid (commonly referred to as a difluorophenyl derivative) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C8H6ClF2O3
- Molecular Weight : 222.58 g/mol
- CAS Number : 207974-19-4
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Modulation of Signaling Pathways : It is hypothesized that this compound could influence key signaling pathways such as the p53 pathway, which is crucial in regulating cell cycle and apoptosis.
Biological Activity
The biological activity of this compound can be summarized through various studies:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- In Vitro Studies : In a study focusing on colon cancer cells (HT-29), compounds structurally related to this compound showed significant cytotoxicity with IC50 values in the low micromolar range .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced cell death .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties suggest that the compound exhibits activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic functions.
Case Studies
- Case Study on Cancer Cell Lines :
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HT-29 | 9 |
Similar Compound A | MCF-7 | 17 |
Similar Compound B | HeLa | 0.63 |
- Pharmacokinetics and Toxicity Studies :
Properties
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRPAGOCJGNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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